Cas no 190662-37-4 (4-[(benzylamino)methyl]benzoic Acid)

4-[(Benzylamino)methyl]benzoic acid is a benzoic acid derivative featuring a benzylamino-methyl substituent at the para position. This compound is of interest in organic synthesis and pharmaceutical research due to its bifunctional structure, which includes both a carboxylic acid group and a secondary amine moiety. These functional groups enable its use as a versatile intermediate in the preparation of more complex molecules, such as peptidomimetics or pharmacologically active compounds. The aromatic and amine components contribute to its potential in ligand design and metal coordination chemistry. Its well-defined reactivity profile and stability under standard conditions make it a practical choice for experimental applications.
4-[(benzylamino)methyl]benzoic Acid structure
190662-37-4 structure
Product Name:4-[(benzylamino)methyl]benzoic Acid
CAS No:190662-37-4
MF:C15H15NO2
MW:241.285104036331
CID:1384491
PubChem ID:275548
Update Time:2025-05-28

4-[(benzylamino)methyl]benzoic Acid Chemical and Physical Properties

Names and Identifiers

    • 4-[(benzylamino)methyl]benzoic Acid
    • AC1L5HVZ
    • NCIStruc2_000853
    • 4-(Benzylaminomethyl)benzoic acid
    • NSC122451
    • NCIStruc1_001988
    • 4-(Benzylamino-methyl)-benzoic acid
    • 4-((benzylamino)methyl)benzoic acid
    • ChemDiv2_003026
    • CS-0201974
    • NSC-122451
    • NCGC00014254-02
    • SR-01000579523-1
    • STL303083
    • EU-0096395
    • CCG-37604
    • NCI60_000531
    • BS-50889
    • BDBM50154450
    • DB-105739
    • NCGC00014254
    • NCGC00097363-01
    • 4-((benzylamino)methyl)benzoicacid
    • CHEMBL186292
    • SR-01000579523
    • AKOS002123441
    • E82411
    • XRCNKDDGDMDMDE-UHFFFAOYSA-N
    • HMS1377J12
    • DTXSID90298313
    • SCHEMBL4745543
    • NCI122451
    • SB80860
    • Oprea1_500863
    • 190662-37-4
    • MDL: MFCD03019217
    • Inchi: 1S/C15H15NO2/c17-15(18)14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2,(H,17,18)
    • InChI Key: XRCNKDDGDMDMDE-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC(=CC=1)CNCC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 241.11000
  • Monoisotopic Mass: 241.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 49.3Ų

Experimental Properties

  • PSA: 49.33000
  • LogP: 3.06550

4-[(benzylamino)methyl]benzoic Acid Pricemore >>

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